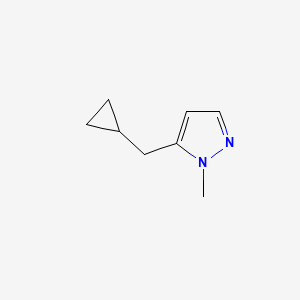

5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(cyclopropylmethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8(4-5-9-10)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZHVNTNOAMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropylmethyl 1 Methyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical Synthetic Pathways to Pyrazole (B372694) Core Structures

The construction of the pyrazole ring has been a subject of extensive research, leading to the development of several robust synthetic strategies. These classical pathways, including cyclocondensation reactions, multicomponent reactions, and 1,3-dipolar cycloadditions, offer versatile approaches to a wide array of substituted pyrazoles.

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. prepchem.comnih.govresearchgate.netnih.gov For the synthesis of 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, a suitable precursor would be an unsymmetrical β-diketone, specifically 1-cyclopropyl-3-butanone, reacting with methylhydrazine.

The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine like methylhydrazine can theoretically lead to the formation of two regioisomers. nih.govmdpi.com The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the diketone and the reaction conditions. nih.gov In the case of methylhydrazine, the nitrogen atom bearing the methyl group is generally more nucleophilic. nih.gov This enhanced nucleophilicity often directs the initial attack at the more sterically accessible or electronically deficient carbonyl group of the diketone, influencing the final substitution pattern of the pyrazole ring. nih.govmdpi.com The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. beilstein-journals.org

A plausible synthetic route to the necessary precursor, 1-cyclopropyl-1,3-butanedione, involves the reaction of cyclopropyl (B3062369) methyl ketone with sodium ethoxide in ethyl acetate. prepchem.com The subsequent cyclocondensation with methylhydrazine would then yield a mixture of this compound and 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole.

Table 1: Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Substituted Hydrazines

| 1,3-Diketone Substituents | Hydrazine Derivative | Typical Major Regioisomer | Influencing Factors |

|---|---|---|---|

| Aryl and CF3 | Arylhydrazine | 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole | Electronic effects of the CF3 group |

| Alkyl and Aryl | Methylhydrazine | 1-Methyl-5-alkyl-3-arylpyrazole | Steric hindrance and nucleophilicity of methylhydrazine |

| Furyl and various alkyl/aryl | Methylhydrazine in HFIP | 1-Methyl-5-(2-furyl)pyrazoles (almost exclusively) | Solvent effects (fluorinated alcohols) |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful and efficient tools for the synthesis of complex molecules, including pyrazoles. nih.govbeilstein-journals.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a time-efficient manner. beilstein-journals.org

Several MCR strategies can be employed for the synthesis of substituted pyrazoles. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. nih.gov For instance, persubstituted pyrazoles can be synthesized from aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃. nih.gov Another variation is a four-component reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303), which can be used to produce densely substituted pyranopyrazoles. nih.gov While not directly providing a route to this compound, these MCRs highlight the versatility of this approach for generating a wide range of pyrazole derivatives.

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.netresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).

Sydnones are mesoionic compounds that can act as 1,3-dipoles in cycloaddition reactions with alkynes to form pyrazoles. organic-chemistry.org This reaction, known as the Huisgen 1,3-dipolar cycloaddition, typically requires thermal conditions. However, the development of copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) has allowed for milder reaction conditions and improved regioselectivity, yielding 1,4-disubstituted pyrazoles. organic-chemistry.org Strain-promoted sydnone-alkyne cycloaddition (SPSAC) has further expanded the scope of this reaction, particularly in bio-orthogonal chemistry. organic-chemistry.org

Nitrilimines are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkenes and alkynes to produce pyrazolines and pyrazoles, respectively. researchgate.nettandfonline.com These reactive intermediates are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides or the thermolysis of tetrazoles. tandfonline.com The reaction of nitrilimines with enaminones has been developed as an efficient method for the regioselective synthesis of fully substituted pyrazoles. researchgate.net

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a direct and atom-economical route to pyrazoles. This reaction can often be performed under thermal, catalyst-free conditions. The regioselectivity of the cycloaddition is dependent on the electronic nature of both the diazo compound and the alkyne. N-alkylated tosylhydrazones can react with terminal alkynes to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.

Table 2: Overview of 1,3-Dipolar Cycloaddition Routes to Pyrazoles

| 1,3-Dipole | Dipolarophile | Typical Product | Key Features |

|---|---|---|---|

| Sydnone | Alkyne | 1,4- or 1,5-Disubstituted Pyrazole | Thermal or copper-catalyzed (CuSAC) conditions. |

| Nitrilimine | Alkyne/Alkene | Polysubstituted Pyrazole/Pyrazoline | In situ generation of the reactive dipole. |

| Diazo Compound | Alkyne | Substituted Pyrazole | Often catalyst-free; high atom economy. |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Modern and Advanced Synthetic Approaches for Pyrazole Synthesis

Recent progress in synthetic organic chemistry has provided a suite of powerful tools for the construction of pyrazole rings. These methods emphasize efficiency, safety, and sustainability, offering significant advantages over classical synthetic routes. benthamdirect.comnih.gov Key advancements include the use of continuous flow systems, energy-efficient activation methods like microwave and ultrasound irradiation, and solvent-free mechanochemical processes. rsc.org

Continuous flow chemistry has emerged as a robust technology for the synthesis of heterocyclic compounds, including pyrazoles. mit.edu This methodology involves pumping reagents through reactor coils or channels, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu A significant advantage of flow synthesis is the ability to safely handle hazardous or unstable intermediates, such as diazonium salts and hydrazines, by generating and consuming them in situ. nih.gov This "end-to-end" style of synthesis avoids the need to isolate and store potentially explosive compounds. nih.gov

Researchers have developed multistep continuous flow systems for the conversion of anilines into N-arylated pyrazoles. nih.gov One such setup involves a four-step sequence incorporating diazotization and a metal-free reduction mediated by vitamin C, producing the desired pyrazole products in good yields. nih.gov Another flow process enables the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles from terminal aryl alkynes and hydrazine derivatives under mild, transition-metal-free conditions. mdpi.com For the synthesis of specific isomers like 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, lithiation in a flow reactor has been successfully employed to introduce functional groups. enamine.net This technique offers scalability and has been used to generate gram quantities of pyrazole products, demonstrating its utility for both library synthesis and larger-scale production. mit.edumdpi.com

Table 1: Examples of Pyrazole Synthesis in Continuous Flow Systems

| Pyrazole Type | Key Reagents | Flow System Details | Key Advantage | Reference |

|---|---|---|---|---|

| N-Arylated Pyrazoles | Anilines, t-Butyl nitrite, L-Ascorbic acid | Four-step telescoped process | In situ generation and use of hazardous hydrazine intermediates. nih.gov | nih.gov |

| 3,5-Disubstituted Pyrazoles | Terminal Alkynes, Hydrazine | Sequential alkyne homocoupling and hydroamination | Avoids isolation of intermediates. rsc.org | rsc.org |

| Fluorinated Pyrazoles | Fluorinated Amines, Alkynes | Sequential diazoalkane formation and [3+2] cycloaddition | Rapid and modular synthesis with broad molecular diversity. mit.edu | mit.edu |

| Functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles | 1-methyl-3-(trifluoromethyl)-1H-pyrazole, n-BuLi | Lithiation in a flow reactor | Efficient functionalization of the pyrazole core. enamine.net | enamine.net |

To accelerate reaction rates and improve energy efficiency, several non-conventional energy sources have been applied to pyrazole synthesis. researchgate.net These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.orgnih.gov

Microwave-Assisted Organic Synthesis (MAOS) is a widely used technique that significantly reduces reaction times while maintaining moderate temperatures. rsc.org The application of microwave irradiation can accelerate the cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, which are common pathways to pyrazole derivatives. mdpi.commdpi.com For example, the synthesis of pyrazole and oxadiazole hybrids saw a dramatic reduction in reaction time from 7–9 hours under conventional heating to just 9–10 minutes using microwave assistance, with an associated increase in product yield from 79% to 92%. acs.org Similarly, novel pyrazole derivatives have been synthesized from chalcones and hydrazine hydrate under microwave irradiation in a one-pot, solvent-free reaction, demonstrating both efficiency and environmental benefits. researchgate.netnih.gov This high efficiency is a consistent theme, making MAOS a preferred method for the rapid synthesis of pyrazole libraries. rsc.orgacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole-Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | Yields increased to 79–92%. acs.org | acs.org |

| Synthesis of Dihydro-pyrazoles | 1–24 hours (for initial step) | 15–70 minutes | Optimized reaction conditions with good yields. mdpi.com | mdpi.com |

| Synthesis of 3,4-bis-benzylidene-pyrrolo-dipyrazole | Not specified | Solvent-free, short reaction time | Excellent yields and high recoverability. researchgate.net | researchgate.net |

Ultrasound irradiation, or sonochemistry, serves as another effective method for activating pyrazole synthesis, particularly for processes requiring milder conditions. rsc.org The phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, which can enhance reaction rates and yields. researchgate.net Ultrasound has been successfully employed in the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, leading to excellent yields in short reaction times. researchgate.net It has also been used for the synthesis of 1,5-disubstituted pyrazoles, where the reaction rate was tremendously enhanced compared to conventional methods. asianpubs.org This technique is often highlighted as an environmentally friendly alternative, frequently used in conjunction with green solvents like water or ethanol. researchgate.netnih.gov For instance, a novel approach for synthesizing dihydropyrano[2,3-c] pyrazoles utilized ultrasound irradiation in an aqueous medium, underscoring the method's green credentials. researchgate.net

Mechanochemistry, typically involving ball milling, offers a distinct advantage in terms of sustainability by often eliminating the need for solvents. rsc.orgthieme-connect.com In this technique, mechanical energy is used to induce chemical reactions between solid reactants. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been achieved through mechanochemical ball milling. thieme-connect.com This solvent-free method not only shortens reaction times and improves yields but also simplifies work-up, which often involves a simple dispersion in water followed by filtration. thieme-connect.com A comparative study on the synthesis of N-acyl pyrazole derivatives found that ball milling was the most versatile among several eco-friendly methods, requiring only a catalytic amount of sulfuric acid and no bulk solvent. nih.gov While less frequently employed than microwave or ultrasound methods, mechanochemistry represents a powerful green alternative for pyrazole synthesis. rsc.org

The principles of green chemistry are increasingly central to the development of new synthetic methodologies for pyrazoles. nih.gov The goal is to create pathways that are efficient, high-yielding, operationally simple, atom-economical, and environmentally benign. nih.gov Many of the modern techniques described above inherently align with these principles.

A major focus of green pyrazole synthesis is the reduction or elimination of hazardous organic solvents. researchgate.netbenthamdirect.com Water is often used as a universal green solvent, and numerous syntheses of pyrazole derivatives, including fused and polyfunctionalized pyrazoles, have been successfully conducted in aqueous media. researchgate.netthieme-connect.comthieme-connect.com Solvent-free reactions, such as those performed via grinding or mechanochemical ball milling, represent an ideal green approach. researchgate.netnih.govthieme-connect.com

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they combine multiple reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.netacs.org The one-pot synthesis of various pyrazole derivatives is frequently cited as an efficient and environmentally friendly method compared to traditional linear-step syntheses. researchgate.net Furthermore, the use of renewable energy sources and recyclable catalysts, such as magnetic nano-catalysts that can be recovered with an external magnet, further enhances the sustainability of these synthetic protocols. researchgate.netnih.gov

Green Chemistry Principles in Pyrazole Synthesis

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, such as toxicity, pollution, and disposal. Several studies have demonstrated the successful synthesis of pyrazole derivatives under these conditions, often with improved yields and shorter reaction times compared to traditional methods.

One notable approach involves the reaction of 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, at room temperature. tandfonline.com This method provides a green and inexpensive route to a series of pyrazole derivatives with yields ranging from 75–86%. tandfonline.com The catalyst, TBAB, can also be recovered and reused, further enhancing the sustainability of the process. tandfonline.com

Another example is the multi-component, one-pot synthesis of pyrano[2,3-c]pyrazoles. This reaction, involving various aryl aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate, is catalyzed by the ionic liquid N-methyl-2-pyrrolidone tosylate (NMPyTs) under solvent-free conditions. jetir.org This protocol is advantageous due to its simplicity, high yields, straightforward workup, and short reaction times. jetir.org Similarly, a one-pot, four-component synthesis of pyrazole derivatives has been achieved using a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core–shell nanocatalyst under solvent-free grinding conditions at room temperature. nih.gov

Microwave irradiation has also been effectively coupled with solvent-free conditions to synthesize 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds. mdpi.comnih.gov This method offers high yields and significantly reduced reaction times. nih.gov Furthermore, a metal-free, one-pot, three-component strategy has been developed for the synthesis of amino pyrazole thioether derivatives using phenylhydrazine (B124118), benzenethiol, and crotononitrile (B213123) in the absence of both metals and solvents. acs.org

Table 1: Comparison of Solvent-Free Methods for Pyrazole Synthesis

| Catalyst/Condition | Starting Materials | Product Type | Yield (%) | Reaction Time | Reference |

| Tetrabutylammonium bromide (TBAB) | 1,2-Dibenzoylhydrazines | Pyrazole derivatives | 75-86 | Not specified | tandfonline.com |

| N-methyl-2-pyrrolidone tosylate (NMPyTs) | Aryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyrano[2,3-c]pyrazoles | High | 7-15 min | jetir.org |

| Ag/La-ZnO nanocatalyst | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Pyrazole derivatives | High | 10-25 min | nih.gov |

| Microwave irradiation | Tosylhydrazones of α,β-unsaturated carbonyls | 3,5-disubstituted-1H-pyrazoles | High | Short | mdpi.comnih.gov |

| Iodine-mediated (metal-free) | Phenylhydrazine, benzenethiol, crotononitrile | Amino pyrazole thioethers | Good to excellent | Not specified | acs.org |

Utilization of Aqueous Media for Pyrazole Synthesis

Water, as a solvent, is non-toxic, non-flammable, and readily available, making it an ideal medium for green chemical synthesis. The synthesis of pyrazole derivatives in aqueous media has been explored extensively, offering an environmentally friendly alternative to organic solvents. thieme-connect.comresearchgate.net

One such method involves the condensation of hydrazines or hydrazides with 1,3-diketones at room temperature using Amberlyst-70, a recyclable heterogeneous catalyst. mdpi.comresearchgate.net This protocol is noted for its simple workup and the use of a non-toxic, thermally stable, and cost-effective catalyst. mdpi.com Similarly, a multi-component reaction for the synthesis of pyrazolones using a heterogeneous Lewis acid catalyst (CeO2/SiO2) has been reported in water. thieme-connect.com

The synthesis of multisubstituted 5-amino pyrazoles has been achieved through a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a catalyst. rsc.org This water-soluble and recyclable polymer catalyst facilitates the reaction, leading to high yields in as little as five minutes. rsc.org Furthermore, an environmentally friendly protocol using a nano-ZnO catalyst has been developed for the synthesis of 1,3,5-substituted pyrazole derivatives through the condensation of phenylhydrazine with ethyl acetoacetate in water. mdpi.com

Catalytic Green Approaches (e.g., Nano-Catalysts, Enzymatic, Photocatalysis)

The development of novel catalysts is a key aspect of green chemistry, aiming to improve reaction efficiency and reduce waste. Nano-catalysts, in particular, have shown great promise in the synthesis of pyrazole derivatives due to their high surface area and catalytic activity.

An efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives involves the use of a nano-ZnO catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.comresearchgate.net This method boasts excellent yields, short reaction times, and an easy workup procedure. researchgate.netnih.gov Another green protocol utilizes an Ag/La-ZnO core–shell nanocatalyst for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free conditions. nih.gov This nanocatalyst demonstrates high catalytic efficiency and can be reused. nih.gov

Ionic liquids have also been employed as green catalysts. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using an ionic liquid (NMPyTs) as a catalyst under solvent-free conditions. jetir.org Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complexes have also been developed as highly efficient and recyclable nanocatalysts for the synthesis of pyranopyrazoles under ultrasonic irradiation. frontiersin.org

Transition-Metal Catalyzed Methodologies for Pyrazole Ring Construction and Functionalization

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the construction and functionalization of heterocyclic compounds like pyrazoles. rsc.orgresearchgate.netelsevierpure.com These methods often proceed under mild conditions and allow for the introduction of a wide range of functional groups.

A significant area of research has been the transition-metal-catalyzed C–H functionalization of the pyrazole ring. rsc.orgresearchgate.netelsevierpure.com This approach avoids the need for pre-functionalized pyrazoles, which are often required in traditional cross-coupling reactions, thereby providing a more direct and atom-economical route to functionalized pyrazoles. rsc.orgresearchgate.net Various transition metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze the arylation, alkenylation, and alkynylation of C-H bonds in pyrazoles. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. rsc.orgresearchgate.net

Copper-catalyzed reactions have been particularly useful in pyrazole synthesis. For example, a copper-catalyzed aerobic [3+2] annulation reaction between hydrazones and cyclic enones has been developed for the synthesis of cyclic ketone-fused pyrazoles. researchgate.net These products can be further functionalized through subsequent cross-coupling reactions. researchgate.net Another copper-catalyzed three-component process for the synthesis of N-substituted pyrazoles utilizes β-dimethylamino vinyl ketones as substrates in the presence of aryl halides, affording products with high yields and excellent regioselectivity. nih.gov

Strategic Functionalization and Substitution Patterns for Pyrazole Derivatives, including this compound

The functionalization of the pyrazole core is crucial for modulating its physicochemical and biological properties. Strategic placement of substituents on the pyrazole ring allows for the fine-tuning of its activity and selectivity for various applications.

Regioselective Functionalization Techniques

Regioselectivity is a key challenge in the functionalization of pyrazoles, as the ring contains multiple reactive sites. acs.orgnih.gov Several strategies have been developed to achieve regioselective substitution.

One approach involves the use of directing groups, which can guide the functionalization to a specific position on the pyrazole ring. researchgate.net For instance, the N2 nitrogen of the pyrazole ring can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, facilitating substitution at the C5 position. researchgate.net

Another strategy is to exploit the inherent reactivity of the pyrazole ring. Electrophilic substitution reactions generally occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov By carefully choosing the reagents and reaction conditions, it is possible to achieve regioselective functionalization. A notable example is the regioselective synthesis of highly functionalized pyrazoles from N-tosylhydrazones, which proceeds with complete regioselectivity and tolerates a wide range of functional groups. acs.orgnih.gov Base-mediated reactions of pyrylium (B1242799) salts with α-diazo compounds have also been shown to produce functionalized pyrazole-chalcones regioselectively. rsc.orgrsc.org

Synthesis of Fused Pyrazole Systems and their Derivatives

Fused pyrazole systems, where the pyrazole ring is annulated to another heterocyclic or carbocyclic ring, represent an important class of compounds with diverse biological activities. mdpi.comnih.gov The synthesis of these fused systems often involves the construction of the pyrazole ring onto a pre-existing scaffold or the modification of a functionalized pyrazole derivative.

5-Aminopyrazole derivatives are versatile starting materials for the synthesis of a variety of fused pyrazole systems, including pyrazolopyridines, pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines. mdpi.com These derivatives contain multiple nucleophilic sites that can react with electrophiles to form the fused ring systems. mdpi.com

Multi-component reactions are also a powerful tool for the synthesis of fused pyrazoles. For example, dihydropyrano[2,3-c]pyrazoles can be synthesized through a one-pot, four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org Similarly, a copper-catalyzed aerobic [3+2] annulation reaction has been used to synthesize cyclic ketone-fused pyrazoles from hydrazones and cyclic enones. researchgate.net

Computational and Theoretical Investigations of 5 Cyclopropylmethyl 1 Methyl 1h Pyrazole and Pyrazole Systems

Molecular Modeling Techniques in Pyrazole (B372694) Research

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. eurasianjournals.com For pyrazole systems, these methods are crucial for understanding their three-dimensional structures, conformational flexibility, and potential binding modes with macromolecular targets such as enzymes and receptors. nih.govmdpi.com Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (3D-QSAR) studies are routinely employed to predict the biological activity of pyrazole derivatives and to guide the design of more potent and selective agents. nih.govmdpi.com These computational strategies have proven effective in various therapeutic areas, including the development of kinase inhibitors for cancer therapy. nih.govmdpi.com

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling provides a powerful alternative for constructing a reliable 3D model. researchgate.net This technique is predicated on the principle that proteins with similar sequences will adopt similar structures. The process involves identifying a protein of known structure (the template) that has a significant amino acid sequence similarity to the target protein. researchgate.netnih.gov For pyrazole research, homology modeling is particularly valuable in drug discovery projects where the target protein has not been crystallized. nih.gov For instance, a 3D model of a fungal protein, a target for pyrazole-based antifungals, can be built using a known crystal structure of a related protein. nih.gov This model then serves as the basis for subsequent computational studies, such as docking simulations, to investigate how pyrazole derivatives interact with the target's active site. researchgate.netnih.gov

The general steps involved in homology modeling are:

Template selection from databases like the Protein Data Bank (PDB). researchgate.net

Target-template sequence alignment. researchgate.net

Model construction. researchgate.net

Model validation and evaluation to ensure its quality and accuracy. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.govrjpbcs.com This technique is extensively used in pyrazole research to elucidate the binding mechanisms of pyrazole derivatives with their biological targets. acs.orgmdpi.com By simulating the interaction between a pyrazole compound and a protein's active site, researchers can predict binding affinity, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and understand the structural basis for the compound's activity. nih.govresearchgate.net

The process generally involves preparing the 3D structures of both the protein and the pyrazole ligand, defining a "grid box" that encompasses the active site of the protein, and then using a scoring function to evaluate and rank the different possible binding poses of the ligand. nih.govijpbs.com The results of docking studies provide critical insights that guide the structural modification of pyrazole derivatives to enhance their binding affinity and selectivity for a specific target. nih.govsemanticscholar.org For example, docking studies on pyrazole derivatives as kinase inhibitors have revealed crucial binding site residues, aiding in the design of new, more potent inhibitors. nih.govmdpi.com

| Pyrazole Derivative Type | Protein Target | Key Findings | Reference |

|---|---|---|---|

| General Pyrazole Derivatives | RET Kinase | Identified crucial binding site residues (e.g., Ala807, Lys808) and important structural characteristics for inhibitor design. | nih.govmdpi.comsemanticscholar.org |

| Pyrazole Benzimidazolone Derivatives | Human Peroxiredoxin 5 (PRDX5) | Confirmed strong binding profiles and stability of interactions within the enzyme's active site, correlating with antioxidant activity. | mdpi.com |

| Pyrazole-Indole Hybrids | Cyclin-Dependent Kinase 2 (CDK-2) | Showed that potent anticancer compounds could embed well in the active pocket of the CDK-2 enzyme. | acs.org |

| Pyrazole-Hydrazineyl Pyrimidine Derivatives | Pokeweed Antiviral Protein (PAP) | Predicted binding energies and identified key hydrogen bond interactions with residues like ARG:178 and GLY:208. | rjpbcs.com |

Quantum Mechanical Calculations for Pyrazole Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to provide detailed insights into the electronic structure, properties, and reactivity of pyrazole derivatives. eurasianjournals.com Unlike molecular mechanics methods, QM calculations explicitly model the electrons in a system, allowing for the accurate determination of electronic properties. nih.gov These methods are fundamental for understanding the intrinsic properties of molecules like 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, predicting their behavior in chemical reactions, and interpreting spectroscopic data. eurasianjournals.comnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a cornerstone of computational chemistry for studying pyrazole systems. eurasianjournals.comnih.gov DFT calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. nih.gov In pyrazole research, DFT is applied to optimize molecular geometries, calculate geometric parameters (bond lengths, bond angles), and determine various electronic properties. nih.govnih.govresearchgate.net The results from DFT calculations are often found to be in good agreement with experimental data, such as those obtained from X-ray crystallography. nih.gov

| Calculated Parameter | Significance | Reference |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | nih.govresearchgate.net |

| Geometric Parameters (Bond Lengths, Angles) | Allows for comparison with experimental structural data (e.g., X-ray). | nih.govnih.gov |

| Total Energy & Heat of Formation | Indicates the thermodynamic stability of the molecule. | nih.gov |

| Dipole Moment | Measures the polarity of the molecule. | nih.govbhu.ac.in |

| Atomic Charges (e.g., Mulliken) | Describes the electron distribution across the atoms in the molecule. | researchgate.netbhu.ac.in |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites on the molecule. | researchgate.nettandfonline.com |

| Vibrational Frequencies | Helps in the assignment of experimental infrared (IR) spectra. | tandfonline.com |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is central to the formation of new chemical bonds. wikipedia.orgnumberanalytics.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com The spatial distribution of the HOMO and LUMO electron densities indicates the most likely sites for nucleophilic and electrophilic attacks, respectively. nih.govbhu.ac.in For pyrazole derivatives, FMO analysis helps to rationalize their reaction mechanisms and biological activities. bhu.ac.intandfonline.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone Derivative (L1) | Not Specified | Not Specified | 4.38 | nih.gov |

| Pyrazole-Hydrazone Derivative (L2) | Not Specified | Not Specified | 5.75 | nih.gov |

Conceptual DFT provides a framework for defining and calculating global and local reactivity indices that quantify the chemical reactivity of molecules. bohrium.comresearchgate.net These descriptors are derived from the variations in energy with respect to the number of electrons and are used to predict the behavior of molecules in chemical reactions. researchgate.net For pyrazole systems, these indices offer a quantitative measure of their stability and reactivity tendencies.

Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = χ² / (2η). Higher values of ω suggest a molecule is a better electrophile. bohrium.com

Nucleophilicity: Describes the electron-donating ability of a molecule.

Local reactivity indices, such as Fukui functions , are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. bohrium.comresearchgate.net These theoretical tools are invaluable for understanding the regioselectivity of reactions involving substituted pyrazoles. researchgate.net

| Reactivity Index | Formula (based on FMO energies) | Description |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates greater stability. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | χ = -μ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Aromaticity and Tautomeric Stability Studies of Pyrazoles

The stability and electronic structure of pyrazole derivatives are fundamentally linked to the aromaticity of the pyrazole ring and the equilibrium between possible tautomers. purkh.com Computational methods provide a powerful lens through which to examine these interconnected properties.

Aromaticity Analysis:

The aromatic character of the pyrazole ring is a key determinant of its stability. purkh.com Aromaticity is computationally quantified using various indices, primarily based on geometric, magnetic, or electronic criteria. numberanalytics.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the deviation of bond lengths from an ideal aromatic system. Studies have shown that pyrazole is a highly aromatic compound, a property that contributes significantly to the stability of its most common tautomeric forms. purkh.comnumberanalytics.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion is widely used to assess aromaticity by calculating the magnetic shielding at the center of a ring. earthlinepublishers.commdpi.com Large negative NICS values indicate a diatropic ring current, characteristic of aromatic systems. earthlinepublishers.commdpi.com DFT calculations on various pyrazole-containing systems, such as pyrazoloporphyrins, have utilized NICS values to probe the aromatic character of the pyrazole subunit within a larger macrocycle. mdpi.com It is important to note that NICS values can sometimes be misleading, and should be considered alongside other indicators for an accurate assessment. beilstein-journals.org

Tautomeric Stability:

For pyrazoles not substituted at the nitrogen atoms, prototropic tautomerism is a crucial phenomenon where isomers differ only in the position of a proton. purkh.com Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to predict the relative stabilities of these tautomers. nih.govnih.gov

Theoretical studies have demonstrated that the stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net

Substituent Effects: Electron-donating groups (e.g., -OH, -NH2) and electron-withdrawing groups (e.g., -COOH, -CFO) have different stabilizing effects on the pyrazole tautomers. nih.govresearchgate.net DFT calculations at levels like B3LYP/6-311++G(d,p) have been employed to determine that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer. nih.govresearchgate.net

Solvent Effects: The surrounding environment can also influence tautomeric equilibrium. Computational models can simulate different solvents to predict how polarity affects stability. For instance, calculations have shown that water molecules can lower the energy barriers between tautomers by forming stabilizing hydrogen bonds. nih.gov

The table below summarizes findings from a DFT study on the relative stability of substituted pyrazole tautomers.

| Substituent at C5 | Tautomer Favored | Computational Method | Finding Reference |

| -F, -OH | N2-H | MP2/6-311++G | researchgate.net |

| -CFO, -COOH, -BH2 | N1-H | MP2/6-311++G | researchgate.net |

| Electron-donating | C3-Tautomer | B3LYP/6-311++G(d,p) | nih.gov |

| Electron-withdrawing | C5-Tautomer | B3LYP/6-311++G(d,p) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing critical insights into their conformational preferences and interactions with their environment. eurasianjournals.comresearchgate.net For pyrazole derivatives, MD simulations are instrumental in understanding how these molecules adapt their shape and engage in non-covalent interactions, which is vital for applications like drug design. researchgate.net

Conformational Analysis:

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. MD simulations explore the conformational space of pyrazole derivatives to identify the most stable and frequently occurring arrangements. eurasianjournals.com This is achieved by calculating the forces between atoms and solving the equations of motion, generating a trajectory of the molecule's movements. researchgate.net Studies on flexible pyrazolone (B3327878) derivatives have used theoretical calculations alongside experimental methods like X-ray crystallography to compare conformations in the gaseous and solid states, revealing how intermolecular forces in a crystal can influence the preferred shape. bohrium.com

Intermolecular Interactions:

MD simulations are particularly powerful for elucidating the complex network of interactions between a pyrazole derivative and other molecules, such as solvent molecules or the amino acid residues in a biological target like a protein. researchgate.net

Binding Stability: In drug design, MD simulations are used to assess the stability of a ligand (like a pyrazole derivative) bound to a protein's active site. nih.gov By analyzing the root mean square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose predicted by molecular docking is stable. nih.gov

Interaction Patterns: These simulations can map out crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and monitor their persistence over time. nih.gov For example, a 100 ns MD simulation of a pyrazole derivative acting as a RET kinase inhibitor revealed the specific hydrogen bonds and hydrophobic interactions that were consistent throughout the simulation, confirming their importance for the inhibitory activity. nih.gov Similarly, simulations have been used to explore the binding mode of pyrazole-containing compounds with targets like Heat Shock Protein 90α (Hsp90α). nih.gov

The following table outlines the application of MD simulations in studying pyrazole derivatives.

| Studied System | Simulation Goal | Key Findings | Reference |

| Pyrazole derivative in RET kinase | Binding stability and conformation | Identified crucial and consistent H-bond and hydrophobic interactions. | nih.gov |

| Pyrazole-containing imide in Hsp90α | Explore the most likely binding mode | Determined stable binding within the protein target. | nih.gov |

| Pyrazole-4-carbaldehyde derivatives with COX1/COX2 | Predict anti-inflammatory potentials | Assessed binding affinity and selectivity. | kfupm.edu.sa |

| Pyrazole derivatives with DNA | Examine stability and interaction characteristics | Elucidated interaction mechanisms between the derivatives and DNA nucleobases. | researchgate.net |

In Silico Approaches for Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Elucidation

In silico methods for Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their physical properties or biological activities, respectively. ej-chem.orgijsdr.org These models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules. researchgate.net

QSAR/SAR Modeling:

The core of QSAR/SAR is to find a statistically significant relationship between molecular descriptors and a measured activity. semanticscholar.org Molecular descriptors are numerical values that characterize the chemical structure in terms of its topological, geometric, electronic, or physicochemical properties.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. Studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have successfully used 2D-QSAR to show that activity is influenced by adjacency distance matrix descriptors. nih.gov

3D-QSAR: These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. researchgate.net For a series of pyrazole derivatives with anticancer activity, 3D-QSAR models were developed that showed high predictive ability, with steric, electrostatic, and hydrophobic fields being correlated with activity. ijsdr.orgresearchgate.net

Applications in Pyrazole Research:

QSAR and SAR studies have been widely applied to various classes of pyrazole derivatives to understand the structural requirements for specific biological activities.

Antimicrobial Activity: QSAR models have been developed for pyrazolone derivatives to correlate computed molecular descriptors with their activity against various bacterial and fungal microbes. ej-chem.org

Anticancer Activity: Numerous QSAR studies have focused on pyrazole derivatives as potential anticancer agents. For instance, models have been built for pyrazolyl-thiazolinone derivatives and pyrazole analogs targeting the human colorectal adenocarcinoma cell line HT-29, yielding models with high correlation coefficients and predictive power. ijsdr.orgresearchgate.net

Enzyme Inhibition: 3D-QSAR studies on pyrazole derivatives as inhibitors of enzymes like EGFR kinase have provided detailed insights into the favorable and unfavorable structural features, which are then visualized using contour maps to guide the design of new, more potent inhibitors. researchgate.net

The table below presents examples of QSAR studies on pyrazole derivatives.

| Pyrazole Derivative Class | Target Activity | QSAR Method | Key Finding | Reference |

| Pyrazolone derivatives | Antimicrobial | 2D-QSAR | Correlation between molecular descriptors and antimicrobial activity established. | ej-chem.org |

| 1H-pyrazole-1-carbothioamides | EGFR kinase inhibition | 2D-QSAR | Activity influenced by adjacency distance matrix descriptors. | nih.gov |

| Pyrazole-thiourea analogs | Anticancer (EGFR kinase) | 3D-QSAR (CoMFA/CoMSIA) | Generated highly predictive models based on steric and electrostatic fields. | researchgate.net |

| Pyrazolyl-thiazolinones | Antitumor | 2D & 3D QSAR | Optimized pharmacophore for anticancer activity. | ijsdr.org |

| Pyrazole acetamides | Antiproliferative (HT-29 cell line) | 2D-QSAR | Developed a model with high predictive power (r² = 0.9395). | researchgate.net |

Advanced Applications of Pyrazole Derivatives in Chemical Technologies

Applications in Materials Science

Extensive research into the applications of the specific chemical compound 5-(Cyclopropylmethyl)-1-methyl-1h-pyrazole within the specified subfields of materials science did not yield any direct scientific literature, research findings, or patented applications. While the broader class of pyrazole (B372694) derivatives has shown significant promise and utility in various materials science applications, information detailing the use of this compound in these areas appears to be limited or not publicly available.

The following sections outline the general potential of pyrazole derivatives in these fields, but it is crucial to note that these applications have not been specifically documented for this compound.

Fluorescent Probes and Sensors Development

There is currently no available research demonstrating the use of this compound in the development of fluorescent probes and sensors. In general, pyrazole-containing compounds can be functionalized to create molecules that exhibit fluorescence, which can change in the presence of specific ions or molecules, making them useful as sensors. However, the specific photophysical properties and sensing capabilities of this compound have not been reported.

Optoelectronic and Photoluminescent Materials

Specific data on the application of this compound in optoelectronic and photoluminescent materials is not present in the available scientific literature. The potential for a pyrazole derivative to be used in these applications would depend on its electronic and photophysical properties, such as its absorption and emission spectra, quantum yield, and charge transport characteristics. Without experimental data for this compound, its suitability for these applications remains unknown.

Organic Fluorophores and Dyes

There are no documented instances of this compound being utilized as an organic fluorophore or dye. The development of such materials typically involves the design of molecules with extensive conjugated π-systems to achieve desired absorption and emission characteristics in the visible spectrum. The molecular structure of this compound does not inherently suggest strong fluorescent or colorimetric properties without further modification.

Pyrazole Derivatives as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Complexes

While pyrazole-based ligands are widely used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination complexes, there is no specific research indicating the use of this compound for this purpose. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, forming the nodes of a MOF structure. The properties of the resulting MOF, such as its porosity and catalytic activity, would be influenced by the specific substituents on the pyrazole ring. However, the synthesis and characterization of MOFs using this compound as a ligand have not been reported.

Corrosion Inhibition Technologies

While pyrazole derivatives are a known class of corrosion inhibitors, there is no specific data available on the effectiveness of this compound for this application. The mechanism of corrosion inhibition by pyrazoles typically involves the adsorption of the molecule onto the metal surface, forming a protective layer. The efficiency of this process is dependent on the electronic properties of the pyrazole and its substituents. Without experimental evaluation, the corrosion inhibition performance of this compound remains undetermined.

The performed searches consistently yielded information on derivatives of this compound or the broader class of pyrazoles, which are well-known for their applications in agrochemicals. For instance, related compounds such as pyrazole carboxamides have been extensively studied for their fungicidal properties, and other pyrazole derivatives have been developed as herbicides. However, the user's strict instruction to focus exclusively on "this compound" prevents the inclusion of this related, but distinct, information.

Similarly, while pyrazoles, in general, are recognized as versatile synthetic intermediates in organic chemistry, specific, detailed examples of "this compound" being used in this capacity to produce other agrochemicals were not found.

Therefore, due to the lack of specific, verifiable data on the herbicidal, insecticidal, and fungicidal properties, as well as its explicit role as a synthetic intermediate for the exact compound , it is not possible to generate the detailed and scientifically accurate article as requested. Any attempt to do so would be based on extrapolation from related compounds and would not adhere to the user's strict and specific requirements.

Future Research Perspectives in the Chemistry of 5 Cyclopropylmethyl 1 Methyl 1h Pyrazole

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Efficiency

The synthesis of polysubstituted pyrazoles is a well-established field, yet the pursuit of more efficient, selective, and environmentally benign methodologies remains a critical research focus. ias.ac.in Traditional methods, such as the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, often face challenges related to regioselectivity and harsh reaction conditions. numberanalytics.commdpi.com Future synthetic strategies for 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole will likely pivot towards modern, innovative techniques that offer greater control and sustainability.

Key areas for development include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and their application could enable the precise and efficient construction of the this compound scaffold. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs offer a powerful alternative for synthesizing complex molecules like pyrazole (B372694) derivatives in a single step from multiple starting materials. mdpi.com Developing an MCR strategy for this specific compound could significantly improve synthetic efficiency. mdpi.com

Green Chemistry Approaches: The use of nano-ZnO catalysts, ionic liquids, or solvent-free and microwave-assisted conditions represents a move towards more sustainable synthesis. ias.ac.inmdpi.com These methods often result in excellent yields, shorter reaction times, and easier work-up procedures. mdpi.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging technique that allows for the synthesis of polysubstituted pyrazoles under very mild conditions, using air as the terminal oxidant. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrazoles

| Methodology | Key Advantages | Potential for Selectivity | Environmental Impact |

|---|---|---|---|

| Conventional (e.g., Knorr) | Well-established, readily available precursors. | Often yields mixtures of regioisomers. | Can involve harsh conditions and significant waste. |

| Metal-Catalyzed Coupling | High precision and efficiency for complex structures. numberanalytics.com | Excellent regioselectivity. | Requires expensive catalysts, potential for metal contamination. |

| Multicomponent Reactions | High atom economy, single-step synthesis. mdpi.com | Good to excellent, depending on the reaction design. | Generally lower due to fewer steps. |

| Green Approaches | Recyclable catalysts, reduced energy use, minimal waste. ias.ac.in | High selectivity can be achieved. | Significantly reduced environmental footprint. |

| Photoredox Catalysis | Extremely mild reaction conditions, uses visible light. organic-chemistry.org | High selectivity. | Benign, uses air as an oxidant. |

Advanced Computational Chemistry Approaches for Rational Molecular Design

Computational chemistry has become an indispensable tool for understanding the properties of pyrazole derivatives and for the rational design of new molecules. eurasianjournals.com For this compound, computational methods can provide profound insights into its electronic structure, potential biological activity, and material properties, thereby guiding experimental research and accelerating discovery.

Future computational research on this compound would likely involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com This understanding is fundamental to predicting its behavior in chemical reactions and its interactions with other molecules.

Molecular Docking: If the compound is investigated for therapeutic applications, molecular docking studies can predict its binding modes and affinity to biological targets such as enzymes or receptors. eurasianjournals.comnih.gov This is a crucial first step in structure-based drug design.

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of this compound, providing a more realistic picture of its interactions in a biological or material system. eurasianjournals.com

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry data can help predict the properties of novel derivatives and accelerate the identification of lead compounds for specific applications. eurasianjournals.comnih.gov

Table 2: Application of Computational Methods in Pyrazole Research

| Computational Method | Primary Function | Insights Gained for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure and properties. eurasianjournals.com | Reactivity, stability, spectroscopic signatures. |

| Molecular Docking | Predict binding affinity and mode to a biological target. nih.gov | Potential as an inhibitor or ligand, guiding therapeutic design. |

| Molecular Dynamics (MD) | Simulate molecular motion and conformational changes over time. eurasianjournals.com | Understanding of dynamic interactions and stability in complex environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Prediction of therapeutic or toxic effects of novel analogues. |

Expansion of Applications in Emerging Chemical and Material Science Fields

While pyrazoles are well-known in medicine and agriculture, their unique electronic and structural properties make them attractive candidates for advanced materials. globalresearchonline.netnumberanalytics.com Research into this compound could extend its utility into new and emerging fields of chemical and material science.

Potential future applications include:

Luminescent Materials: The pyrazole ring is a component of some fluorescent compounds. globalresearchonline.net By incorporating specific functional groups, derivatives of this compound could be developed as novel organic light-emitting diode (OLED) materials or fluorescent probes for chemical sensing.

Conducting Polymers: Pyrazole-containing polymers have been explored for their conductive properties. numberanalytics.com The specific substitution pattern of this compound could be used to tune the electronic properties of new polymeric materials for applications in electronics.

Coordination Chemistry: Pyrazoles are excellent ligands for forming metal complexes. nih.gov The unique steric and electronic profile of this compound could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Interdisciplinary Research Integrating Pyrazole Chemistry with Advanced Scientific Disciplines

The future of chemical research lies in collaboration across different scientific fields. The exploration of this compound is an ideal platform for such interdisciplinary work. The structural features of the pyrazole ring, combined with the cyclopropylmethyl and methyl substituents, offer a unique scaffold that can be investigated from multiple scientific perspectives.

Key interdisciplinary collaborations could include:

Medicinal Chemistry and Pharmacology: Investigating the biological activity of the compound would require close collaboration with pharmacologists to screen for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties, which are common among pyrazole derivatives. numberanalytics.comfrontiersin.org

Materials Science and Physics: Developing new materials based on this pyrazole derivative would necessitate partnerships with materials scientists and physicists to characterize the electronic, optical, and structural properties of the resulting polymers or metal complexes.

Computational Science and Synthetic Chemistry: A synergistic relationship between computational chemists, who can model and predict molecular properties, and synthetic chemists, who can create the designed molecules, will be crucial for accelerating the discovery of new applications. nih.gov This integrated approach allows for a more rational and efficient design process, saving time and resources. nih.gov

By fostering these collaborations, the scientific community can fully harness the potential of this compound, transforming it from a single chemical entity into a versatile building block for a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or via functionalization of preformed pyrazole cores. For example, cyclopropylmethyl groups can be introduced using alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may involve varying temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling reactions). Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectral techniques:

- ¹H NMR : Identify proton environments (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and pyrazole ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₈H₁₁N₂ requires m/z 135.1) .

- X-ray Crystallography : Resolve ambiguity in substituent positioning, especially for sterically hindered derivatives .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for pyrazole derivatives with cyclopropylmethyl substituents?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps include:

- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., IC₅₀ assays in triplicate) .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .

- Computational Modeling : Compare binding affinities of the parent compound vs. metabolites using molecular docking (e.g., AutoDock Vina) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-4 position in pyrazole) .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models to assess transition-state stability .

- Experimental Validation : Compare predicted reactivity with kinetic studies (e.g., monitoring by ¹H NMR) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS/MS : Achieve ppb-level detection of side products (e.g., unreacted cyclopropylmethyl bromide) using reverse-phase C18 columns and MRM transitions .

- Isotopic Labeling : Use ¹³C-labeled precursors to distinguish impurities from matrix effects .

- Standard Curves : Precisely quantify impurities by spiking known concentrations and validating linearity (R² > 0.99) .

Key Research Findings

- Synthetic Efficiency : Vilsmeier-Haack reactions enable formylation at the C-4 position of pyrazole with 67% yield under mild conditions .

- Biological Relevance : Cyclopropylmethyl-substituted pyrazoles show enhanced inhibition of DHODH (dihydroorotate dehydrogenase) compared to methyl analogues, likely due to improved hydrophobic interactions .

- Structural Insights : X-ray data reveal that the cyclopropylmethyl group adopts a puckered conformation, reducing steric clash in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.